
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- Melting Point : 59.00°C - 61.00°C
- Storage Conditions : Keep in a dark place at 2-8°C .
Biological Activity Overview
Research has indicated that compounds related to tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives exhibit various biological activities, particularly in neuropharmacology and antimicrobial properties.
Neuropharmacological Activity
Studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . This suggests that this compound may also possess similar properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial efficacy of isoquinoline derivatives has been explored in several studies. For example, certain derivatives showed effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various strains . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial properties.
Case Study: Inhibition of AChE
A study focused on the synthesis of hybrid compounds related to isoquinoline derivatives reported that one compound exhibited mixed inhibition of AChE with an IC50 value of 0.34 µM . This highlights the potential for this compound to contribute similarly to the inhibition of AChE, which is crucial for treating Alzheimer's disease.
Case Study: Antimicrobial Efficacy
In another study examining antimicrobial activities, compounds structurally related to isoquinolines demonstrated significant activity against various bacterial strains . Although specific data on this compound was not provided, the promising results from related compounds emphasize the need for targeted research on this specific derivative.
Property | Value |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
Melting Point | 59.00°C - 61.00°C |
Storage Conditions | Dark place, 2-8°C |
Biological Activity Summary
Activity Type | Compound Example | IC50 Value (µM) |
---|---|---|
AChE Inhibition | Hybrid Compound | 0.28 - 0.34 |
MAO-A Inhibition | Hybrid Compound | 0.91 |
Antimicrobial Activity | Various Isoquinoline Derivatives | MIC: 0.23 - 0.70 mg/mL |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. A study demonstrated that tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents .
Neuropharmacology
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthesis of Isoquinoline Derivatives
The compound has been utilized as a precursor for synthesizing various isoquinoline derivatives through reactions such as acylation and alkylation processes. These derivatives are often explored for their biological activities .
Analytical Chemistry
This compound is also used in analytical chemistry for developing methods to detect and quantify related isoquinoline compounds in biological samples.
Application in Chromatography
This compound has been employed in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing isoquinoline derivatives .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRIGBITJSZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732524 | |
Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145753-88-3 | |
Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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